3-Fluoro-5-hydroxybenzaldehyde
Description
3-Fluoro-5-hydroxybenzaldehyde (CAS: 1023290-12-1) is a fluorinated aromatic aldehyde with the molecular formula C₇H₅FO₂ (molecular weight: 140.11 g/mol). Its structure features a hydroxyl (-OH) group at the 5-position and a fluorine atom at the 3-position of the benzaldehyde ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity patterns, such as nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
3-fluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFKVITWFGSOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570732 | |
| Record name | 3-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023290-12-1 | |
| Record name | 3-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 5-hydroxybenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile .
Another method involves the use of a halogen exchange reaction, where 5-chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom. This reaction can be carried out using reagents like potassium fluoride in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-5-hydroxybenzoic acid.
Reduction: 3-Fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-hydroxybenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally analogous to 3-Fluoro-5-hydroxybenzaldehyde, differing in substituent positions, functional groups, or additional moieties. Key comparisons are summarized in Table 1.
Positional Isomers
3-Fluoro-2-hydroxybenzaldehyde (CAS 394-50-3):
- Substituents: Fluorine at 3-position, hydroxyl at 2-position.
- Reactivity: The proximity of -OH and -CHO groups may enhance intramolecular hydrogen bonding, influencing solubility and stability .
- Applications: Used as a precursor in ligand synthesis for metal complexes .
5-Fluoro-2-hydroxybenzaldehyde (CAS 347-54-6):
- Substituents: Fluorine at 5-position, hydroxyl at 2-position.
- Properties: Higher topological polar surface area (37.3 Ų) compared to this compound, suggesting distinct bioavailability .
3-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6):
- Substituents: Fluorine at 3-position, hydroxyl at 4-position.
- Reactivity: The para-hydroxyl group may increase acidity (pKa ~8–9) compared to meta-substituted analogs .
Derivatives with Additional Substituents
3-Fluoro-2-hydroxy-5-nitrobenzaldehyde (CAS 2923-99-1): Substituents: Adds a nitro (-NO₂) group at the 5-position. Molecular weight: 185.11 g/mol. Applications: Nitro groups enhance electrophilicity, making this compound useful in explosives or dye synthesis .
3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7):
- Substituents: Trifluoromethyl (-CF₃) replaces hydroxyl.
- Properties: Increased lipophilicity (logP ~2.5) due to the -CF₃ group, impacting membrane permeability .
3-Fluoro-5-(methoxymethoxy)benzaldehyde (CAS 1599306-92-9): Substituents: Methoxymethoxy (-OCH₂OCH₃) at 5-position. Reactivity: The protected hydroxyl group reduces polarity, facilitating reactions in non-polar solvents .
Difluorinated Analogs
3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5):
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Fluoro-5-hydroxybenzaldehyde (C7H5FO2) is a fluorinated organic compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 3-position and a hydroxyl group at the 5-position of the benzene ring. This specific substitution pattern influences its chemical reactivity and biological interactions. The compound is typically synthesized through methods such as fluorination of 5-hydroxybenzaldehyde or halogen exchange reactions using reagents like potassium fluoride.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its aldehyde group can participate in nucleophilic reactions, potentially leading to the inhibition of specific enzyme pathways involved in disease processes. This mechanism suggests that it may have therapeutic applications, particularly in oncology and antimicrobial treatments.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The exact mechanisms are still under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been noted to inhibit the proliferation of certain cancer cell lines, although detailed mechanisms remain to be elucidated .
Synthesis and Characterization
A study focused on synthesizing this compound highlighted its utility as an intermediate in organic synthesis. The compound was characterized using spectroscopic techniques, confirming its structure and purity. The research emphasized its role in synthesizing more complex pharmaceuticals, which could include anticancer agents .
Comparative Studies with Analog Compounds
Comparative studies with structurally similar compounds, such as 3-Fluoro-4-hydroxybenzaldehyde, reveal that the positioning of functional groups significantly affects biological activity. For example, while both compounds exhibit some level of antimicrobial activity, this compound shows a more potent effect against specific bacterial strains due to its unique electronic properties imparted by the hydroxyl group .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
